Cas no 95262-10-5 (Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-)

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- structure
95262-10-5 structure
Product Name:Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-
CAS-nummer:95262-10-5
MF:C9H8FNO3
MW:197.163125991821
MDL:MFCD00201972
CID:1985796
PubChem ID:4341843
Update Time:2024-12-09

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Chemische en fysische eigenschappen

Naam en identificatie

    • Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-
    • 3-(4-fluorophenylamino)-3-oxo-propanoic acid
    • 3-[(4-Fluorophenyl)amino]-3-oxopropanoic acid (ACI)
    • 2-[(4-Fluorophenyl)carbamoyl]acetic acid
    • 3-(4-Fluorophenylamino)-3-oxopropanoic acid
    • 95262-10-5
    • DB-347583
    • MFCD00201972
    • SCHEMBL105772
    • SY241815
    • 3-((4-Fluorophenyl)amino)-3-oxopropanoic acid
    • ISLQUPSDLYAGBQ-UHFFFAOYSA-N
    • Oprea1_312082
    • DTXSID401252472
    • 3-(4-fluoroanilino)-3-oxopropanoic acid
    • AKOS008968524
    • 3-[(4-Fluorophenyl)amino]-3-oxopropanoic Acid
    • CS-0060252
    • 3-((4-Fluorophenyl)amino)-3-oxopropanoicacid
    • 6H-071
    • MDL: MFCD00201972
    • Inchi: 1S/C9H8FNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
    • InChI-sleutel: ISLQUPSDLYAGBQ-UHFFFAOYSA-N
    • LACHT: O=C(CC(NC1C=CC(F)=CC=1)=O)O

Berekende eigenschappen

  • Exacte massa: 197.049
  • Monoisotopische massa: 197.049
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 4
  • Complexiteit: 224
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 66.4A^2

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB342525-250 mg
3-(4-Fluoroanilino)-3-oxopropanoic acid; 97%
95262-10-5
250mg
€281.30 2023-04-26
abcr
AB342525-1 g
3-(4-Fluoroanilino)-3-oxopropanoic acid; 97%
95262-10-5
1g
€869.50 2023-04-26
Alichem
A019124246-250mg
3-(4-Fluorophenylamino)-3-oxopropanoic acid
95262-10-5 97%
250mg
$156.96 2023-08-31
Alichem
A019124246-1g
3-(4-Fluorophenylamino)-3-oxopropanoic acid
95262-10-5 97%
1g
$364.61 2023-08-31
Alichem
A019124246-5g
3-(4-Fluorophenylamino)-3-oxopropanoic acid
95262-10-5 97%
5g
$1087.32 2023-08-31
Key Organics Ltd
6H-071-1MG
3-(4-fluoroanilino)-3-oxopropanoic acid
95262-10-5 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
6H-071-5MG
3-(4-fluoroanilino)-3-oxopropanoic acid
95262-10-5 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
6H-071-10MG
3-(4-fluoroanilino)-3-oxopropanoic acid
95262-10-5 >90%
10mg
£63.00 2025-02-08
Key Organics Ltd
6H-071-0.5G
3-(4-fluoroanilino)-3-oxopropanoic acid
95262-10-5 >90%
0.5g
£385.00 2023-09-08
Key Organics Ltd
6H-071-1G
3-(4-fluoroanilino)-3-oxopropanoic acid
95262-10-5 >90%
1g
£770.00 2023-09-08

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Preparation of monocyclic heterocycles as kinase inhibitors, particularly Met kinase, for treating cancer
, United States, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water ;  1 h, rt
Referentie
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5)
Reddy, M. V. Ramana; Akula, Balireddy; Cosenza, Stephen C.; Athuluridivakar, Saikrishna; Mallireddigari, Muralidhar R.; et al, Journal of Medicinal Chemistry, 2014, 57(3), 578-599

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ;  1.5 h, rt → reflux
Referentie
Indolin-2-one derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden
1.1 Solvents: Acetonitrile ;  5 h, 80 °C
Referentie
Preparation of cyano-pyrrolidinyl-oxo-phenylpropanamides as fibroblast activation protein inhibitors for treatment of pulmonary fibrosis
, China, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 6
Referentie
Benzenesulfonamide compounds and their use as blockers of calcium channels and their preparation and use in the treatment of pain
, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden
Referentie
Preparation of fused heterocyclic kinase inhibitors
, United States, , ,

Productiemethode 7

Reactievoorwaarden
Referentie
Preparation of pyrrolopyridines and pyrrolotriazines as kinase inhibitors for treating cancer
, United States, , ,

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, 0 °C
Referentie
Preparation method of Cabozantinib from diethyl malonate and 4-fluoroaniline
, China, , ,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt → 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
Preparation of fused heterocyclic kinase inhibitors
, United States, , ,

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → 0 °C; 1 h, 0 °C
Referentie
Preparation of bicyclic heterocycles as kinase inhibitors for treating cancer
, United States, , ,

Productiemethode 11

Reactievoorwaarden
1.1 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referentie
Mild, efficient, and solvent-free synthesis of 4-hydroxy-2-quinolinones
Atalay, Sanberk S.; Assad, Meerna Y.; Amagata, Taro ; Wu, Weiming, Tetrahedron Letters, 2020, 61(16),

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referentie
Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one as a potent selective inhibitor of Polo like kinase 2 (PLK2)
Reddy, M. V. Ramana; Akula, Balireddy; Jatiani, Shashidhar; Vasquez-Del Carpio, Rodrigo; Billa, Vinay K.; et al, Bioorganic & Medicinal Chemistry, 2016, 24(4), 521-544

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ;  1.5 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referentie
Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor
Wang, Hsiao-Chun; Jagtap, Ajit Dhananjay; Chang, Pei-Teh; Liu, Jia-Rong; Liu, Chih-Peng; et al, European Journal of Medicinal Chemistry, 2014, 84, 312-334

Productiemethode 14

Reactievoorwaarden
1.1 Catalysts: Dimethylformamide ;  45 - 60 min, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Ethanol ,  Water ;  30 - 45 min, rt
Referentie
Synthesis and characterization of some new substituted azo-coumarin and Schiff's bases
Pareek, Alok K.; Joseph, P. E.; Seth, Daya S., Oriental Journal of Chemistry, 2009, 25(3), 681-685

Productiemethode 15

Reactievoorwaarden
Referentie
Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use
, United States, , ,

Productiemethode 16

Reactievoorwaarden
Referentie
Preparation of pyridine and pyrimidine derivatives as inhibitors of hepatocyte growth factor receptor (HGFR)
, World Intellectual Property Organization, , ,

Productiemethode 17

Reactievoorwaarden
Referentie
Preparation of pyridine and pyrimidine derivatives as hepatocyte growth factor receptor inhibitors, angiogenesis inhibitors, and tumor inhibitors
, World Intellectual Property Organization, , ,

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Raw materials

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Preparation Products

Aanbevolen leveranciers
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie